molecular formula C23H21F3N2O4 B11227308 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide

Cat. No.: B11227308
M. Wt: 446.4 g/mol
InChI Key: AVXQZXPKGJXYCX-UHFFFAOYSA-N
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Description

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE is a complex organic compound with a unique structure that combines elements of benzodioxepin and indole

Properties

Molecular Formula

C23H21F3N2O4

Molecular Weight

446.4 g/mol

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[2-methyl-3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide

InChI

InChI=1S/C23H21F3N2O4/c1-14-21(22(30)23(24,25)26)16-5-2-3-6-17(16)28(14)13-20(29)27-12-15-7-8-18-19(11-15)32-10-4-9-31-18/h2-3,5-8,11H,4,9-10,12-13H2,1H3,(H,27,29)

InChI Key

AVXQZXPKGJXYCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)NCC3=CC4=C(C=C3)OCCCO4)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Pharmacology: It may be used to study the pharmacokinetics and pharmacodynamics of novel therapeutic agents.

    Biological Research: The compound can serve as a tool for investigating biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE is unique due to the combination of the benzodioxepin and indole structures, which may confer distinct biological activities and chemical reactivity compared to other compounds.

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